molecular formula C6H6NO5Sb B14727428 (2-Nitrophenyl)stibonic acid CAS No. 5430-16-0

(2-Nitrophenyl)stibonic acid

Cat. No.: B14727428
CAS No.: 5430-16-0
M. Wt: 293.88 g/mol
InChI Key: FXYQYTJKDNSWNY-UHFFFAOYSA-L
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Description

(2-Nitrophenyl)stibonic acid is an organoantimony compound with the molecular formula C6H6NO5Sb . As a stibonic acid derivative, it belongs to a class of organometallic compounds that are of interest in advanced materials science and catalytic research. The structure of this compound features a nitro group in the ortho position of the phenyl ring, which can significantly influence its electronic properties and reactivity. Currently, specific biological activities or detailed mechanistic studies for this compound are not well-documented in publicly available literature. Researchers are exploring this and similar organoantimony compounds primarily for their potential as catalysts in organic synthesis and for their utility in the development of novel materials . Its research value lies in its unique molecular architecture, which may provide new pathways in synthetic chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

5430-16-0

Molecular Formula

C6H6NO5Sb

Molecular Weight

293.88 g/mol

IUPAC Name

(2-nitrophenyl)stibonic acid

InChI

InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;2*1H2;;/q;;;;+2/p-2

InChI Key

FXYQYTJKDNSWNY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Sb](=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization of 2 Nitrophenyl Stibonic Acid

Classical Synthetic Routes for Arylstibonic Acids

The synthesis of arylstibonic acids has historically relied on a few key methodologies. These approaches are foundational to understanding the preparation of substituted derivatives like (2-Nitrophenyl)stibonic acid.

Diazo Reaction as a Primary Synthetic Strategy

The most prominent and widely employed method for the synthesis of arylstibonic acids is the diazo reaction, often referred to as the Scheller or Bart-Scheller reaction. This reaction involves the diazotization of an aromatic primary amine, followed by a reaction with an antimony(III) compound, and subsequent hydrolysis to yield the arylstibonic acid.

The general process begins with the conversion of an arylamine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with antimony(III) chloride (SbCl₃), often in an alkaline medium or in the presence of a copper catalyst. This forms an intermediate aryldiazonium tetrachloroantimonite complex. Decomposition of this complex, which involves the release of nitrogen gas, followed by hydrolysis, yields the desired arylstibonic acid.

The reaction for a generic arylamine can be summarized as follows:

Diazotization: ArNH₂ + 2HCl + NaNO₂ → [ArN₂]⁺Cl⁻ + NaCl + 2H₂O

Reaction with Antimony(III): [ArN₂]⁺Cl⁻ + SbCl₃ → [ArN₂]⁺[SbCl₄]⁻

Decomposition and Hydrolysis: [ArN₂]⁺[SbCl₄]⁻ + 3H₂O → ArSbO(OH)₂ + N₂ + 4HCl

The presence of substituents on the aromatic ring significantly influences the reaction's outcome and yield.

Hydrolysis of Organoantimony(V) Precursors

Another classical route to arylstibonic acids involves the hydrolysis of pre-formed organoantimony(V) precursors, such as arylantimony(V) tetrachlorides (ArSbCl₄). These precursors can be synthesized through various methods, including the reaction of arylmercury compounds with antimony pentachloride.

Once the arylantimony(V) halide is obtained, it can be hydrolyzed to the corresponding stibonic acid. The reaction involves the replacement of the halogen atoms with hydroxyl groups from water.

ArSbCl₄ + 3H₂O → ArSbO(OH)₂ + 4HCl

This method is less common than the diazo reaction for initial synthesis but can be a crucial step in the preparation and purification of stibonic acids from various organoantimony intermediates.

Specific Synthesis of this compound

The synthesis of this compound follows the general principles of the diazo reaction, but the presence and position of the nitro group introduce specific challenges and considerations.

Precursor Synthesis and Functionalization

The primary precursor for the synthesis of this compound is 2-nitroaniline (B44862). nih.gov This starting material is commercially available and can be prepared by the amination of 2-nitrochlorobenzene with ammonia. nih.gov

The key functionalization step is the diazotization of the amino group on 2-nitroaniline to form the 2-nitrophenyldiazonium salt. This is a standard reaction but requires careful temperature control due to the reactivity of the diazonium group.

Reaction Conditions and Yield Optimization

The synthesis of this compound via the Scheller reaction is notably challenging. Research has shown that while the reaction proceeds effectively for aniline (B41778) derivatives with substituents in the meta and para positions, ortho-substituted anilines often give unsatisfactory results. The steric hindrance and electronic effects of the ortho-nitro group in 2-nitroaniline can interfere with the reaction, leading to lower yields and the formation of side products.

For comparison, the synthesis of the isomeric p-nitrophenylstibonic acid from p-nitroaniline proceeds with reported yields of around 55-70% when a copper catalyst is used in the decomposition of the diazonium salt intermediate. In the absence of a catalyst, the yield is significantly lower, and more resinous byproducts are formed. For the ortho isomer, even lower yields are expected. The decomposition of the p-nitrobenzenediazonium tetrachloroantimonite complex occurs at a low temperature of -5 to 0°C in an alkaline solution.

Optimizing the yield for this compound would involve careful control of reaction parameters such as temperature, pH, and the potential use of catalysts like copper salts to facilitate a smoother decomposition of the diazonium intermediate and minimize side reactions. Purification of the final product is also a critical step, often involving the formation and recrystallization of pyridinium (B92312) arylchloroantimonate salts to obtain the pure stibonic acid.

Strategies for Derivatization and Functionalization of this compound

The this compound molecule offers two primary sites for further chemical modification: the stibonic acid group and the nitro group on the aromatic ring. While specific derivatization of this compound is not extensively documented in the available literature, general reactions of arylstibonic acids and nitroarenes suggest potential functionalization pathways.

Possible derivatization reactions involving the stibonic acid moiety include:

Esterification: Reaction with alcohols could potentially form esters of the stibonic acid.

Reduction: The antimony(V) center could be reduced to antimony(III), forming a stibinous acid derivative or an organostibine.

Formation of Clusters: Arylstibonic acids are known to react with other organometallic or organophosphorus compounds to form complex multinuclear clusters.

The nitro group on the aromatic ring is also amenable to various transformations:

Reduction: The most common reaction of an aromatic nitro group is its reduction to an amino group (-NH₂). This would transform this compound into (2-Aminophenyl)stibonic acid, a compound with a new reactive site for further functionalization, such as acylation or diazotization.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic attack, although this is less common than for rings with multiple nitro groups.

These potential derivatization strategies could lead to a range of novel compounds with modified chemical and physical properties.

Introduction of Additional Functional Groups

The chemical architecture of this compound allows for the strategic introduction of new functional groups, primarily through the modification of the nitro substituent. The transformation of the nitro group into other functionalities significantly broadens the scope of accessible derivatives, altering the compound's electronic properties and reactivity.

A principal transformation is the reduction of the nitro group to an amino group, yielding (2-Aminophenyl)stibonic acid. This conversion is a critical step as the resulting primary amine can serve as a nucleophile or be further modified, for instance, through diazotization, to introduce a wide array of other substituents. The reduction of aromatic nitro compounds is a well-established process in organic synthesis, and several methods are applicable in this context. wikipedia.orgnih.gov

The choice of reducing agent is crucial to ensure selectivity and avoid undesired side reactions involving the stibonic acid group. Common methodologies include catalytic hydrogenation and the use of metallic reducing agents in acidic media. commonorganicchemistry.commasterorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Alternatively, metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) provide a mild and efficient route for this reduction. commonorganicchemistry.commasterorganicchemistry.com The use of sodium sulfide (B99878) (Na₂S) can also be an alternative, particularly when milder, non-acidic conditions are required. commonorganicchemistry.com

The introduction of the electron-donating amino group in place of the electron-withdrawing nitro group dramatically alters the electronic nature of the phenyl ring, which can influence subsequent reactions. nih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemDescription
H₂/Pd-CCatalytic hydrogenation; a widely used and efficient method.
H₂/Raney NickelAn alternative catalyst for hydrogenation, useful if dehalogenation is a concern with other substrates. commonorganicchemistry.com
Fe/HCl or Fe/AcOHA classic and cost-effective method using iron metal in an acidic medium. commonorganicchemistry.com
Zn/HCl or Zn/AcOHZinc metal in acid provides another mild option for nitro group reduction. commonorganicchemistry.com
SnCl₂Tin(II) chloride offers a mild reduction, often used when other reducible groups are present. masterorganicchemistry.com
Na₂SSodium sulfide can be used for selective reductions under non-acidic conditions. commonorganicchemistry.com

Formation of Esters and Other Organic Derivatives

The stibonic acid group, -SbO(OH)₂, is the primary site for the formation of esters and other related derivatives. Analogous to carboxylic acids and phosphonic acids, stibonic acids can be esterified by reaction with alcohols.

Esterification of stibonic acids can be achieved under various conditions, often paralleling methods used for other acid types. The Fischer-Speier esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a potential route. libretexts.org However, for more sensitive or sterically hindered substrates, milder methods are preferable.

A particularly suitable method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. organic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. organic-chemistry.org

Beyond simple esters, this compound can be used to synthesize more complex organic and organometallic structures. For instance, stibonic acids are known to react with phosphonic acids to form polynuclear organoantimonate-phosphonate clusters. nih.govresearchgate.net These reactions lead to the formation of complex cage-like structures with Sb-O-P linkages, demonstrating the ability of the stibonic acid moiety to act as a building block for supramolecular assemblies. nih.govresearchgate.net

The formation of other derivatives, such as amides from the reaction with amines, can also be envisaged, likely proceeding through activation of the stibonic acid group, similar to amide synthesis from carboxylic acids. organic-chemistry.org

Table 2: Selected Methods for Ester Synthesis

MethodReagentsConditionsNotes
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)HeatingA classic method, but the harsh conditions may not be suitable for all substrates. libretexts.org
Steglich EsterificationAlcohol, DCC, DMAP (catalyst)Room TemperatureA mild method suitable for acid-labile and sterically demanding substrates. organic-chemistry.org
Acyl Chloride RouteThionyl Chloride (SOCl₂) then Alcohol/PyridineVariesInvolves converting the acid to a more reactive acid chloride first. libretexts.org

Structural Elucidation and Coordination Chemistry of 2 Nitrophenyl Stibonic Acid Systems

Solid-State Structural Analysis

The solid-state structure of (2-Nitrophenyl)stibonic acid provides fundamental insights into its intrinsic properties and potential for forming more complex architectures.

Antimony Coordination Geometries and Environments

The coordination geometry around the antimony atom in stibonic acids is typically tetrahedral or distorted tetrahedral. In the case of this compound, the antimony atom is bonded to a carbon atom of the phenyl ring and to three oxygen atoms (one doubly bonded and two from hydroxyl groups). The coordination environment of antimony can be further influenced by intermolecular interactions, potentially leading to higher coordination numbers through the formation of bridges with neighboring molecules. The study of antimony coordination is critical for understanding the reactivity and material properties of such compounds. nih.gov

Solution-State Characterization

The behavior of this compound in solution provides complementary information to its solid-state structure, revealing details about its dynamic behavior and speciation.

Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C) for Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern of the phenyl ring. rsc.org Dynamic processes, such as proton exchange in the stibonic acid group or restricted rotation around the C-Sb bond, could also be investigated using variable-temperature NMR studies. nih.gov

Nucleus Expected Chemical Shift Range (ppm) Information Gained
¹H7.0 - 8.5 (aromatic), variable (acidic protons)Substitution pattern of the phenyl ring, presence of acidic protons.
¹³C120 - 150 (aromatic), other regions for C-SbCarbon framework of the molecule.

Spectroscopic Investigations (e.g., Infrared)

The nitro group (NO₂) typically exhibits two prominent stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). In aromatic nitro compounds, these bands are generally observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. libretexts.org For instance, in nitromethane, these bands appear at approximately 1550 cm⁻¹ and 1360 cm⁻¹. libretexts.org The presence of the electron-withdrawing stibonic acid group and its potential for intramolecular coordination could influence the precise position of these bands in this compound.

The aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region, a characteristic feature of aromatic compounds. libretexts.org In-ring C-C stretching vibrations are expected to produce bands in the 1600-1400 cm⁻¹ range. libretexts.org Furthermore, C-H out-of-plane ("oop") bending vibrations, which are sensitive to the substitution pattern of the benzene (B151609) ring, would be expected between 900 and 675 cm⁻¹. libretexts.org

The stibonic acid group, -Sb(O)(OH)₂, will also contribute to the IR spectrum. The Sb=O stretching vibration is a key diagnostic feature. The O-H stretching vibrations of the hydroxyl groups attached to the antimony atom would likely appear as a broad band in the high-frequency region of the spectrum, typically around 3300-2500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. libretexts.org

A comparative look at the IR spectrum of 2-nitrophenol (B165410) can provide further insights. In 2-nitrophenol, characteristic bands are observed for the NO₂ group, which can be compared to the expected bands in this compound. researchgate.net

Table 1: Predicted Infrared Spectral Data for this compound and Related Compounds

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹) in this compoundReference Compound: Nitromethane (cm⁻¹) libretexts.orgReference Compound: Aromatic Compounds (cm⁻¹) libretexts.org
Nitro (NO₂)Asymmetric Stretch1550-1475~1550N/A
Nitro (NO₂)Symmetric Stretch1360-1290~1360N/A
Aromatic C-HStretch3100-3000N/A3100-3000
Aromatic C-CIn-ring Stretch1600-1400N/A1600-1585, 1500-1400
Stibonic Acid (Sb-OH)O-H Stretch3300-2500 (broad)N/AN/A

Note: The data for this compound is predicted based on characteristic group frequencies and data from analogous compounds.

Intramolecular Coordination and Hypervalency in Organoantimony Systems

The concept of hypervalency refers to the ability of a main group element, such as antimony, to accommodate more than eight electrons in its valence shell. bibliotekanauki.plresearchgate.netnih.gov This phenomenon is common for elements in the third period and below, where the availability of d-orbitals was historically invoked to explain this "expanded octet," though modern theories often attribute it to the larger atomic radii allowing for a higher coordination number. researchgate.net In organoantimony compounds, hypervalency is frequently observed, often stabilized by intramolecular coordination.

Characterization of N→Sb Interactions

In organoantimony compounds featuring a ligand with a suitably positioned donor atom, such as nitrogen, an intramolecular dative bond can form between the nitrogen and the antimony center (N→Sb). This interaction leads to a hypervalent state for the antimony atom. The presence and strength of this N→Sb interaction can be investigated using various techniques.

X-ray crystallography provides definitive evidence for intramolecular coordination by revealing the Sb-N bond distance. A distance shorter than the sum of the van der Waals radii of antimony and nitrogen is indicative of a significant interaction. Furthermore, the coordination geometry around the antimony atom is altered upon the formation of the N→Sb bond. For instance, a formally tetracoordinate antimony center might adopt a distorted trigonal-bipyramidal geometry, with the nitrogen atom occupying an axial position.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for studying these interactions in solution. The coordination of the nitrogen atom to the antimony center can lead to changes in the chemical shifts of the protons and carbons near the nitrogen atom. Variable temperature NMR studies can provide information on the dynamic nature of the N→Sb bond. researchgate.net

In the case of this compound, the ortho-nitro group provides a potential nitrogen donor atom that can coordinate to the antimony center. This would result in the formation of a five-membered chelate ring, which is a common and stable arrangement in coordination chemistry. The strength of this interaction would depend on the Lewis acidity of the antimony center and the Lewis basicity of the nitro group's oxygen or nitrogen atom.

Influence of Ligand Design on Coordination Modes

The design of the organic ligand plays a crucial role in determining the coordination mode and the stability of the resulting hypervalent organoantimony compound. Several factors related to the ligand architecture have a significant impact:

Nature of the Donor Atom: The type of donor atom (e.g., N, O, S) influences the strength of the intramolecular coordination. Harder donor atoms like nitrogen and oxygen tend to form stronger bonds with the antimony center.

Chelate Ring Size: The formation of a five- or six-membered chelate ring through intramolecular coordination is generally favored as it minimizes ring strain. The position of the donor atom relative to the antimony-bound carbon atom is therefore critical. Ortho-substituted phenyl rings are common scaffolds for achieving this.

Steric Effects: Bulky substituents on the ligand or the antimony atom can hinder the approach of the donor atom, thereby weakening or even preventing intramolecular coordination. Conversely, steric crowding can sometimes favor a particular coordination geometry.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the ligand can modulate the Lewis basicity of the donor atom and the Lewis acidity of the antimony center, thereby influencing the strength of the N→Sb interaction.

The design of ligands with pendant arms containing donor atoms is a common strategy to create stable hypervalent organoantimony compounds. researchgate.net For example, ligands like [2-(Me₂NCH₂)C₆H₄] have been successfully used to synthesize a variety of organoantimony compounds with well-characterized N→Sb intramolecular interactions. researchgate.net In these systems, the dimethylamino group acts as the internal Lewis base.

For this compound, the 2-nitrophenyl group itself acts as the coordinating ligand. The rigidity of the phenyl ring and the fixed position of the nitro group pre-organize the system for intramolecular coordination. The electron-withdrawing nature of the nitro group might reduce the Lewis basicity of the nitrogen atom, but the proximity to the antimony center could still facilitate the interaction.

Reactivity Mechanisms and Transformation Pathways

Fundamental Reactivity of Arylstibonic Acids

Arylstibonic acids, with the general formula R-SbO(OH)₂, are characterized by a pentavalent antimony atom double-bonded to one oxygen and single-bonded to two hydroxyl groups and an aryl group. Their reactivity is multifaceted, often involving the antimony center acting as a Lewis acid, facilitating reactions by coordinating to electron-rich species. numberanalytics.comresearchgate.net The electronic nature of the substituent on the aryl ring significantly influences the acidity of the stibonic acid and its catalytic activity. Furthermore, these compounds can undergo redox processes, with antimony cycling between its +5 and +3 oxidation states, a key feature in many of their catalytic applications. numberanalytics.com

Reaction Mechanisms Involving (2-Nitrophenyl)stibonic Acid

The presence of the electron-withdrawing nitro group at the ortho position of the phenyl ring enhances the Lewis acidity of the antimony center in this compound, influencing its participation in various reactions.

This compound, like other arylstibonic acids, has a propensity to undergo self-condensation or oligomerization. This process typically involves the elimination of water molecules between the stibonic acid moieties to form Sb-O-Sb linkages. Research has shown that arylstibonic acids, including nitro-substituted derivatives, can exist as dodecanuclear aggregates in solution, highlighting their tendency to form well-defined oligomeric structures. This oligomerization can be a crucial factor in its reactivity and catalytic behavior, potentially creating multimetallic active sites.

While direct studies on the use of this compound as a catalyst for condensation polymerization between other monomers like diols and dicarboxylic acids are not extensively documented in the reviewed literature, the fundamental principles of acid catalysis suggest its potential in such transformations. nih.govnih.govresearchgate.netresearchgate.net The Lewis acidic antimony center could activate the carbonyl group of a carboxylic acid, facilitating nucleophilic attack by an alcohol in a manner analogous to other acid catalysts. nih.govnih.govresearchgate.netresearchgate.net

The antimony center in this compound is susceptible to ligand exchange and substitution reactions. The hydroxyl groups on the antimony can be replaced by other ligands, a process fundamental to its interaction with substrates and its role in catalysis. The kinetics and mechanism of ligand substitution at an antimony(V) center can vary, proceeding through associative, dissociative, or interchange pathways. solubilityofthings.comlibretexts.orglibretexts.org The specific mechanism is influenced by factors such as the nature of the incoming and outgoing ligands, the solvent, and the steric and electronic properties of the organoantimony compound itself. solubilityofthings.comlibretexts.orglibretexts.org The enhanced electrophilicity of the antimony atom in this compound, due to the nitro group, would likely favor associative pathways where the incoming ligand coordinates to the metal center before the departure of the leaving group.

Mechanistic Studies of Antimony-Mediated Organic Reactions

While detailed mechanistic studies specifically on this compound are limited, the broader investigation of antimony-mediated reactions provides valuable insights into its potential catalytic behavior.

Antimony compounds are known to catalyze various organic transformations, including oxidation reactions. numberanalytics.comacs.org A general proposed catalytic cycle often involves the antimony species acting as a Lewis acid to activate a substrate. This is followed by a series of steps which may include redox changes at the antimony center. For instance, in an oxidation reaction, the Sb(V) species could be reduced to Sb(III) during the transformation of the substrate, and subsequently re-oxidized by a co-oxidant to regenerate the active Sb(V) catalyst. The specific steps and intermediates in such a cycle would be highly dependent on the reactants and reaction conditions.

The identification of intermediates is crucial for elucidating reaction mechanisms. In antimony-mediated reactions, various intermediates have been proposed and, in some cases, spectroscopically observed. These can include coordination complexes between the antimony catalyst and the substrate, as well as species where the antimony is in a different oxidation state. For example, in reactions involving redox cycling, Sb(III) intermediates would be expected. Spectroscopic techniques such as NMR, IR, and mass spectrometry are invaluable tools for detecting and characterizing these transient species. researchgate.netrsc.org Computational methods, such as Density Functional Theory (DFT), are also employed to model reaction pathways and predict the structures and energies of intermediates and transition states, providing a deeper understanding of the reaction mechanism at a molecular level. mdpi.com

Lack of Evidence for this compound as a Lewis Acid Catalyst

Despite a comprehensive review of available scientific literature, there is no specific information or detailed research findings on the role of this compound as a Lewis acid catalyst. Searches for its catalytic activity, reactivity mechanisms, and transformation pathways in this context have not yielded any relevant results.

General studies on organoantimony compounds indicate that their Lewis acidity can be tuned. For instance, the introduction of strong electron-withdrawing groups, such as fluorine atoms, on the aryl rings of triarylstibines or stibonium cations can enhance their Lewis acidic character, enabling them to catalyze certain organic reactions. researchgate.netwikipedia.orgntu.ac.uk Antimony(V) compounds, in particular, are noted for their potential Lewis acidity. researchgate.netnih.gov

However, the existing research on arylstibonic acids has primarily focused on their biological activities, such as the inhibition of specific enzymes, rather than their applications in catalysis. nih.govnih.gov There is no literature available that describes the use of this compound or closely related arylstibonic acids as Lewis acid catalysts for any chemical transformations.

Consequently, due to the absence of published data, a detailed discussion on the reactivity mechanisms, transformation pathways, or any associated research findings for this compound in the capacity of a Lewis acid catalyst cannot be provided. No data tables on its catalytic performance could be generated as no such research appears to have been conducted or reported.

Formation of Polyoxostibonates and Molecular Clusters

Principles of Oxo-Bridged Cluster Formation from Arylstibonic Acids

The formation of polyoxostibonates from arylstibonic acids is a self-assembly process governed by several factors. In aqueous solutions, arylstibonic acids undergo condensation reactions where stibonic acid units, [RSb(O)OH] or their deprotonated forms, are linked together by oxo (O²⁻) or hydroxo (OH⁻) bridges. This process leads to the creation of cage-like anions.

The organic substituent (R) on the antimony atom plays a crucial role in influencing the solubility of the precursors and the final architecture of the cluster. The electronic and steric properties of the aryl group can direct the condensation process, leading to different structural outcomes. The pH of the solution is another critical parameter, as it controls the degree of deprotonation of the stibonic acid groups and the nature of the oxo-bridges.

Electrospray ionization mass spectrometry has shown that arylstibonic acids can form oxo-bridged clusters, such as those derived from [H₈(RSb)₁₂O₂₈]. These dodecanuclear cores can act as inorganic crown ligands, capable of encapsulating cations.

Synthesis and Structural Characterization of (2-Nitrophenyl)stibonic Acid-Derived Clusters

While detailed studies on a wide array of clusters derived specifically from this compound are limited in publicly available literature, research on closely related arylstibonic acids, particularly the para-substituted isomer (p-nitrophenylstibonic acid), provides significant insights into the expected chemistry.

Research has demonstrated that arylstibonic acids can form dodecanuclear clusters, which are aggregates containing twelve antimony atoms. A notable example, derived from the isomeric p-nitrophenylstibonic acid, is the cage-like anion [Na₂H₉(p-O₂NC₆H₄Sb)₁₂O₃₀·4H₂O]⁻. The formation of such a cluster highlights the ability of nitrophenylstibonic acids to generate complex, high-nuclearity structures. The core of this anion is an {Sb₁₂O₃₀} framework that encapsulates two sodium ions. It is anticipated that this compound would exhibit similar behavior, forming analogous dodecanuclear aggregates, although the specific geometry and properties may differ due to the ortho-position of the nitro group.

General examples of dodecanuclear clusters are not limited to polyoxostibonates and can be found in other areas of coordination chemistry, such as heterometallic complexes and metal-organic frameworks. rsc.orgrsc.org

The incorporation of different metal ions into a polyoxostibonate framework leads to the formation of heterometallic clusters. These clusters are of great interest due to their potential applications in catalysis and materials science. While specific examples of heterometallic clusters derived from this compound are not extensively documented, the general principle involves the co-condensation of the arylstibonic acid with a salt of another metal.

For instance, studies on other arylstibonic acids have shown the formation of heterometallic clusters containing transition metals like cobalt(II) and zinc(II). rsc.org In these structures, the transition metal ion can occupy a central tetrahedral site within the polyoxostibonate cage. It is plausible that this compound could also form such heterometallic clusters, where the nitro group might play a role in coordinating to the heteroatom.

The choice of counterion present during the self-assembly process can significantly influence the final structure of the polyoxostibonate cluster. Counterions can act as templates, directing the condensation of the stibonic acid units around them. The size and charge of the cation are critical factors in this templating effect.

For example, the presence of sodium ions led to the formation of the aforementioned dodecanuclear cage encapsulating two Na⁺ ions. In contrast, the use of a larger cation like barium (Ba²⁺) with p-tolylstibonic acid resulted in the formation of a larger, bowl-shaped {Sb₁₄O₃₄} polyoxostibonate. This demonstrates that by varying the counterion, it is possible to control the nuclearity and geometry of the resulting cluster. Alkali and alkaline earth metals, due to their varying ionic radii and charge densities, are particularly useful in this regard for templating different cluster architectures. libretexts.orgmdpi.com

Structural Diversity and Topological Isomerism of Polyoxostibonates (e.g., Keggin Ion Analogs)

Polyoxostibonates exhibit significant structural diversity and can adopt topologies analogous to well-known polyoxometalates, such as the Keggin ion. The Keggin structure is a highly symmetrical, cage-like anion with the general formula [XM₁₂O₄₀]ⁿ⁻. researchgate.netmdpi.com

Interestingly, some polyoxostibonates based on a central transition metal have been described as having "reverse-Keggin ion" structures. rsc.org In these clusters, a central metal ion (like Co²⁺ or Zn²⁺) is encapsulated within a dodecanuclear arylstibonate shell, [M(RSb)₁₂O₂₈]. This is in contrast to the traditional Keggin ion where a heteroatom like phosphorus or silicon is at the center of a cage of metal-oxygen octahedra.

These reverse-Keggin structures can also exhibit topological isomerism, with different isomers (e.g., ε and δ) being isolated. The specific isomer formed can be influenced by factors such as the nature of the aryl group on the stibonic acid and the counterions present. The dodecanuclear cluster derived from p-nitrophenylstibonic acid is an example of such a complex, cage-like anion.

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

A thorough understanding of a molecule's behavior begins with its electronic structure. Techniques like Density Functional Theory and Natural Bond Orbital analysis are mainstays for this purpose.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) studies focused on (2-Nitrophenyl)stibonic acid have been identified in surveyed literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate electronic properties such as HOMO-LUMO energy gaps, which are crucial for assessing chemical reactivity.

Natural Bond Orbital (NBO) Analysis

There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis serves to translate complex quantum mechanical wavefunctions into the familiar language of chemical bonding, providing a clear picture of Lewis structures, bond polarities, and delocalization effects like hyperconjugation. An NBO analysis would elucidate the nature of the carbon-antimony and antimony-oxygen bonds, detailing their hybrid orbitals and electron density distribution, which are fundamental to the compound's stability and reactivity.

Orbital Population Analysis (e.g., Mössbauer Spectroscopy Interpretation)

While a specific Mössbauer spectrum for this compound is not available, a seminal study by L. H. Bowen and G. G. Long on a series of stibonic and stibinic acids provides the primary framework for such an analysis. Their work utilizes ¹²¹Sb Mössbauer spectroscopy to probe the chemical environment of the antimony nucleus. The key parameters obtained from these spectra are the isomer shift (δ) and the quadrupole splitting (e²qQ). These values are directly related to the s- and p-electron densities at the nucleus and the electric field gradient, respectively.

From this data, the populations of the antimony 5s and 5p orbitals involved in bonding can be estimated. Bowen and Long's research established that arylstibonic acids, like this compound would be, are typically polymeric solids. In these structures, the antimony atom is in an octahedral environment, being bound to a single aryl group and five oxygen atoms. This coordination suggests a specific hybridization scheme and electron distribution around the antimony center.

ParameterTypical Value Range for Arylstibonic AcidsImplication for Orbital Population
Isomer Shift (δ)VariesReflects the 5s electron density at the antimony nucleus.
Quadrupole Splitting (e²qQ)VariesIndicates the asymmetry of the electron cloud (p- and d-orbital imbalance).
Data derived from the general findings on stibonic acids; specific values for this compound are not available.

Molecular Dynamics and Conformational Studies

No molecular dynamics (MD) or dedicated conformational studies for this compound have been reported. MD simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility, solvent interactions, and the thermodynamic properties of a system. Such a study on this compound could reveal the rotational dynamics of the nitrophenyl group, the flexibility of the stibonic acid moiety, and how it interacts with different solvent environments.

Computational Modeling of Reaction Pathways and Transition States

The computational modeling of reaction pathways for this compound has not been documented. This type of investigation uses computational methods to map out the energy landscape of a chemical reaction, identifying intermediates, transition states, and the associated activation energies. For this molecule, such studies could, for example, elucidate the mechanism of its formation or its decomposition pathways, providing a level of detail that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties and Reactivity

There are no specific computational predictions of the spectroscopic properties or reactivity of this compound in the literature. Computational chemistry is frequently used to predict various spectra (e.g., UV-Vis, IR, NMR) by calculating the energy transitions between different molecular states. Furthermore, global reactivity descriptors, such as electronegativity, hardness, and softness, can be calculated to predict how the molecule will interact with other chemical species, indicating its potential as an electrophile or nucleophile.

Advanced Applications in Catalysis and Materials Science

Precursors for Advanced Materials

Enhancement of Semiconductor Performance

Further investigation into the scientific literature is required to determine if (2-Nitrophenyl)stibonic acid has been synthesized and characterized for the advanced applications specified. Without such foundational research being publicly available, a detailed article on its applications in catalysis and materials science cannot be constructed.

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound in Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific advanced applications of the chemical compound this compound in catalysis, coatings, and functionalized materials design. While general information on the compound's properties can be found, detailed research findings on its use in these specialized fields are not present in the accessible literature.

This compound, identified by its CAS number 5430-16-0, is an organoantimony compound. nih.gov Its chemical structure consists of a phenyl ring substituted with a nitro group and a stibonic acid functional group. nih.gov General properties of the compound are listed in chemical databases such as PubChem. nih.gov

However, the exploration of its potential in advanced materials science and catalysis appears to be a nascent or non-publicized area of research. Searches for its catalytic activity, its application in the formulation of functional coatings or surfaces, and its role in the design of new functionalized materials did not yield any specific studies or published papers.

Often, related compounds can offer insights, but even in this case, the available literature focuses on compounds like 2-nitrophenyl boronic acid, which, while structurally similar in its nitrophenyl group, has a different reactive element (boron instead of antimony) and thus different chemical properties and applications.

This absence of detailed research findings makes it impossible to construct an in-depth article on the advanced applications of this compound as requested. The scientific community has yet to publish research that would form the basis for a discussion on its role in catalysis, the development of coatings and functionalized surfaces, or its use in the design of functionalized materials.

Further research and publication in peer-reviewed journals would be necessary to elucidate the potential of this compound in these advanced fields. Until such research becomes available, a detailed and scientifically accurate article on these specific topics cannot be responsibly generated.

Biological Interactions and Mechanistic Insights

Interactions with Biomolecules (e.g., DNA, Enzymes)

While direct evidence of (2-Nitrophenyl)stibonic acid's interaction with biomolecules such as DNA and specific enzymes is not well-documented, studies on related arylstibonic acids suggest that such interactions are plausible. The stibonic acid group, -Sb(O)(OH)₂, is a key feature that likely governs the compound's interactive potential. Research on other arylstibonic acids has indicated their capacity to engage with biological macromolecules, hinting at a similar potential for the 2-nitro substituted variant.

Molecular Mechanisms of Interaction

The precise molecular mechanisms by which this compound may exert biological effects have not been specifically elucidated. However, based on the behavior of analogous compounds, several mechanisms can be proposed.

It is hypothesized that arylstibonic acids may function as mimics of the phosphate (B84403) groups found in the DNA backbone. The tetrahedral geometry and negative charge of the stibonate group at physiological pH could allow it to interact with the binding sites on proteins that normally accommodate the phosphate moieties of DNA. This mimicry could lead to the disruption of DNA-protein interactions that are critical for various cellular functions.

Although specific enzyme inhibition data for this compound is not available, related arylstibonic acids have been investigated as inhibitors of various enzymes. The proposed mechanism of inhibition often involves the interaction of the stibonic acid group with the active site of an enzyme. For instance, in phosphatases, which act on phosphate-containing substrates, the stibonic acid could potentially bind to the active site, thereby blocking the access of the natural substrate. The nature of this inhibition (e.g., competitive, non-competitive) would depend on the specific enzyme and the binding mode of the compound.

Emerging Research Directions and Future Prospects

Development of Novel Organoantimony Architectures

The structure of (2-Nitrophenyl)stibonic acid, featuring both a reactive stibonic acid group and a functional phenyl ring, makes it an ideal building block for constructing complex organoantimony architectures. Research is moving beyond simple monomeric compounds to the design of sophisticated molecular and supramolecular structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The stibonic acid group can act as a multidentate ligand, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks. The nitro group can be used to tune the electronic properties or serve as a site for post-synthetic modification.

Macrocycles and Cages: By reacting this compound with carefully chosen organic linkers, it is possible to synthesize discrete molecular macrocycles or cages. These structures could have applications in host-guest chemistry, acting as containers for smaller molecules.

Polycyclic and Cluster Compounds: Research into organoantimony homocycles, such as three-membered antimony rings (R₃Sb₃) and polycycles like R₄Sb₈, demonstrates the capacity of antimony to form complex inorganic cores. rsc.org The principles from these studies could be applied to this compound to create novel cluster compounds with unique electronic and catalytic properties. For instance, controlled reduction could lead to Sb-Sb bond formation, linking multiple (2-Nitrophenyl) units into unprecedented structures.

The development of these architectures relies on the foundational principles of organometallic chemistry, where compounds are synthesized through reactions like the redistribution between triorganoantimony compounds and antimony trihalides. jetir.org

Exploration of Underexplored Reactivity Pathways

While the basic reactivity of some organoantimony compounds is known, the specific pathways available to this compound are largely unexplored. Future work will likely focus on leveraging its unique combination of functional groups.

Redox-Switchable Catalysis: The compound contains two redox-active centers: the Sb(V) atom and the nitro group. The reversible reduction of Sb(V) to Sb(III) and the reduction of the nitro group to an amine or other nitrogen-containing functionalities could be used to create catalysts whose activity can be switched "on" or "off" by chemical or electrochemical stimuli.

Tandem Reactions: The nitro group and the stibonic acid moiety can participate in sequential or concerted reactions. For example, the stibonic acid could catalyze a reaction at one site while the nitro group directs the stereochemistry or participates in a subsequent cyclization step. Recent studies on visible-light-promoted radical cyclizations highlight the potential for complex transformations involving multiple functional groups. acs.org

Cross-Coupling and Arylation: Organoantimony compounds have shown utility in cross-coupling reactions. acs.org this compound could serve as a source of the 2-nitrophenyl group in palladium-catalyzed or other transition-metal-catalyzed reactions to form complex biaryl compounds.

The fundamental reactivity of antimony ions, such as the amphoteric nature of antimony(III) hydroxide, provides a basis for understanding how this compound might behave under different pH conditions, influencing its catalytic activity and stability. libretexts.org

Integration with Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. wikipedia.org this compound is an excellent candidate for supramolecular studies due to its capacity for forming multiple, directional, non-covalent bonds.

Hydrogen-Bonded Networks: The stibonic acid group, -Sb(O)(OH)₂, is a strong hydrogen bond donor and acceptor. This allows for the formation of robust, ordered structures, analogous to the self-assembly observed for carboxylic and phosphonic acids. mdpi.com These interactions can lead to the formation of tapes, sheets, or three-dimensional networks in the solid state.

Self-Assembled Monolayers (SAMs): Like phosphonic acids that bind strongly to metal oxide surfaces, this compound could be used to form ordered monolayers on substrates like titanium, aluminum, or indium tin oxide. mdpi.comprinceton.edu The orientation of the molecules in the SAM would be controlled by the strong interaction of the stibonic acid headgroup with the surface, presenting the nitro-functionalized phenyl rings outwards. Such functional surfaces could have applications in sensors or as platforms for further chemical modification.

π-π Stacking: The electron-deficient nitrophenyl rings can participate in π-π stacking interactions, further stabilizing supramolecular assemblies and influencing their electronic properties. The interplay between hydrogen bonding and π-π stacking could lead to the formation of complex, hierarchical structures like gels or liquid crystals.

The principles of self-assembly are well-established with analogous compounds like phenylboronic acid, which can form reversible covalent bonds with diols to create complex structures. nih.govmsu.edu This suggests that this compound could be used in dynamic systems for sensing or self-healing materials.

Advanced In Situ Characterization Techniques

To understand and control the formation of novel architectures and the pathways of new reactions, advanced characterization techniques that can monitor processes in real-time (in situ) are crucial.

Spectroscopic Monitoring: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and in situ Raman spectroscopy can be used to follow the course of reactions in solution or on surfaces. rsc.org For example, one could monitor the disappearance of the Sb-OH bands and the appearance of new bands corresponding to product formation during a condensation or esterification reaction.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): VT-NMR is a powerful tool for studying dynamic equilibria and the structures of intermediates in solution. It has been used to demonstrate the existence of dimeric organoantimony structures in solution at low temperatures, revealing the nature of bridging and terminal ligands. uu.nl This technique would be invaluable for characterizing the supramolecular assemblies of this compound.

Electrochemical Methods: Cyclic voltammetry can provide insight into the redox behavior of the compound, identifying the potentials at which the Sb(V) center and the nitro group are reduced or oxidized. rsc.org This information is critical for designing redox-switchable catalysts and materials.

The table below summarizes characterization techniques that are pivotal for advancing research on this compound.

TechniqueInformation GainedApplication Example
In Situ FTIR/Raman SpectroscopyReal-time monitoring of functional group changes, reaction kinetics, and catalyst surface interactions. rsc.orgObserving the esterification of the stibonic acid group with a diol.
Variable-Temperature NMR SpectroscopyIdentification of dynamic processes, intermediate species, and solution-state structures (e.g., aggregation). uu.nlCharacterizing the equilibrium between monomers and hydrogen-bonded dimers in solution.
Surface Plasmon Resonance (SPR)Quantitative analysis of binding interactions and layer formation on surfaces in real-time. nih.govMeasuring the kinetics of self-assembled monolayer formation on a gold surface.
Cyclic Voltammetry (CV)Determination of redox potentials and electrochemical stability. rsc.orgMapping the reduction potentials for the Sb(V)/Sb(III) couple and the nitro group.

Computational Design of Next-Generation Antimony-Based Compounds

Computational chemistry has become an indispensable tool for predicting the properties of new molecules and guiding experimental work, thereby accelerating the discovery process. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of this compound and its derivatives. nih.gov This allows for the calculation of properties such as bond energies, Lewis acidity, and reaction energetics, providing a theoretical framework for understanding its reactivity. wikipedia.org For example, DFT could be used to screen different functional groups to replace the nitro group to fine-tune the compound's electronic properties for a specific application.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of many molecules over time, making them ideal for studying self-assembly processes. nih.gov One could simulate the formation of a self-assembled monolayer of this compound on a water or substrate surface to understand the resulting structure and dynamics.

High-Throughput Virtual Screening: By combining computational models with large chemical libraries, it is possible to rapidly screen thousands of potential derivatives of this compound for desired properties, such as high charge mobility for organic electronics or specific binding affinities for sensor applications. rsc.org

The table below outlines how computational methods can be applied to design new compounds based on the this compound scaffold.

Computational MethodObjectivePredicted Properties
Density Functional Theory (DFT)To understand electronic structure and predict reactivity. nih.govMolecular orbital energies (HOMO/LUMO), reaction barriers, spectroscopic signatures (IR, NMR).
Molecular Dynamics (MD)To simulate the collective behavior and self-assembly of molecules. nih.govStability of supramolecular structures, diffusion coefficients, radial distribution functions.
Quantitative Structure-Activity Relationship (QSAR)To correlate chemical structure with physical or biological properties. nih.govPredicting the catalytic efficiency or sensing selectivity of new derivatives.

Through the synergy of these emerging research directions, this compound is positioned to become a valuable component in the toolkit of chemists and materials scientists, paving the way for next-generation functional materials and catalytic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2-nitrophenyl)stibonic acid, and how is purity validated?

  • Answer : Synthesis typically involves coupling 2-nitrophenyl derivatives with stibonic acid precursors under controlled conditions (e.g., acid-catalyzed esterification or nucleophilic substitution). Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For nitroaryl compounds, elemental analysis ensures stoichiometric consistency.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., Sb–O and nitro stretches at ~1200–1350 cm⁻¹). UV-Vis spectroscopy monitors electronic transitions in the nitroaryl moiety (λmax ~280–320 nm). X-ray crystallography resolves 3D molecular geometry and hydrogen-bonding networks, critical for understanding reactivity .

Q. How should this compound be stored to prevent degradation?

  • Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to minimize photodegradation and oxidation. Desiccants (e.g., silica gel) prevent hydrolysis of the stibonic acid group. Regular stability assays (e.g., TLC or HPLC) are recommended for long-term storage .

Advanced Research Questions

Q. What experimental approaches elucidate the mechanism of this compound’s inhibition of bacterial DNA methyltransferases?

  • Answer : Kinetic studies (e.g., Michaelis-Menten plots) quantify inhibition constants (Ki) under varying substrate concentrations. Isothermal titration calorimetry (ITC) measures binding thermodynamics, while X-ray crystallography identifies key interactions (e.g., Sb coordination with catalytic residues). In Yersinia pestis, comparative growth assays with Δmethyltransferase strains validate target specificity .

Q. How can solubility challenges of this compound in aqueous buffers be mitigated for biological assays?

  • Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility. Dynamic light scattering (DLS) monitors aggregation. Alternatively, synthesize water-soluble prodrugs (e.g., ester derivatives hydrolyzed in vivo) .

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-protein interactions. Quantum mechanical calculations (DFT) optimize the Sb–enzyme coordination geometry. Free-energy perturbation (FEP) refines binding energy estimates .

Q. How are structure-activity relationships (SARs) analyzed for this compound derivatives?

  • Answer : Systematic substitution at the nitro or phenyl group (e.g., electron-withdrawing/-donating groups) followed by enzymatic inhibition assays (IC₅₀) identifies critical pharmacophores. Comparative SARs with analogs (e.g., 3-nitro derivatives) reveal steric and electronic influences on activity .

Q. Which in vitro models assess the antimicrobial efficacy of this compound?

  • Answer : Minimum inhibitory concentration (MIC) assays in Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains quantify bactericidal activity. Time-kill curves and biofilm disruption assays (crystal violet staining) evaluate dose-dependent effects. Mammalian cell cytotoxicity assays (MTT) ensure selectivity .

Methodological Notes

  • Contradictions : highlights antimicrobial potential, but no data exists on mammalian toxicity. Cross-validate with (aminopeptidase inhibition) to assess off-target risks.
  • Gaps : Limited evidence on environmental stability or metabolic pathways; recommend LC-MS metabolomics for degradation profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.